N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole, oxadiazole, and chromene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyrazole and oxadiazole rings are both five-membered rings containing nitrogen atoms, while the chromene is a fused six-membered benzene ring and a five-membered oxygen-containing ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing properties of the different functional groups. The pyrazole and oxadiazole rings, for example, might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .Scientific Research Applications
Chemical Probes for Biological Systems
Research has shown that coumarin-pyrazolone derivatives, similar in structure to the compound , serve as highly sensitive probes for detecting ions such as Cr3+ in biological systems. These compounds, through absorption and steady-state fluorescence spectral studies, have demonstrated significant changes in fluorescence upon interaction with specific ions, indicating their potential for biological imaging and cellular detection applications. The synthesized probe demonstrated a quick color response and significant quenching of fluorescence, which theoretical calculations (density functional theory) confirmed, indicating the practical applications of these compounds in living cells, particularly for detecting Cr3+ in A-549 cells (Mani et al., 2018).
Molecular Structure Analysis
Another line of investigation has focused on the molecular structure of compounds closely related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. Studies have detailed the crystal structure of derivatives, highlighting their potential in forming diverse polymorphic forms. These analyses provide insight into the molecular conformation, which is crucial for understanding the reactivity and interaction of these compounds with biological targets (Reis et al., 2013).
Synthesis and Spectroscopic Studies
Research into novel metal complexes with 4-oxo-4H-chromene derivatives has opened new avenues for the application of these compounds in various fields, including material science and catalysis. These studies involve synthesizing copper(II), cobalt(II), and nickel(II) complexes and conducting spectroscopic studies to understand their structural and electronic properties. Such research underlines the versatility of these compounds in forming stable complexes with metals, which could be leveraged in catalytic processes or as functional materials (Myannik et al., 2018).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of derivatives of 4H-chromene have been extensively explored, demonstrating their potential as therapeutic agents. These studies have shown that such compounds possess significant activity against a range of bacterial and fungal pathogens, which could be attributed to their unique structural features. This highlights the potential of this compound and its derivatives in developing new antimicrobial and antifungal therapies (Thumar & Patel, 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1-methyl-1h-pyrazol-4-yl group have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in the development of certain types of leukemia .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound potentially affects the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Result of Action
The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, given its potential inhibition of the FLT3-ITD and BCR-ABL pathways . This could potentially lead to a decrease in the size of tumors and an improvement in the symptoms of cancer.
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c1-22-9-10(7-19-22)16-20-15(26-21-16)8-18-17(24)14-6-12(23)11-4-2-3-5-13(11)25-14/h2-7,9H,8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERRQEDSSKPHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.